

The Role of BUR1 Protein Kinase in Transcription Elongation: A Technical Guide

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Introduction

Transcription elongation is a highly regulated process critical for accurate gene expression. In eukaryotes, this process is orchestrated by a multitude of protein factors, including a family of cyclin-dependent kinases (CDKs) that phosphorylate key components of the transcription machinery. Within the budding yeast *Saccharomyces cerevisiae*, the **BUR1** protein kinase, in complex with its cyclin partner BUR2, emerges as a pivotal regulator of transcription elongation. This technical guide provides an in-depth overview of the multifaceted roles of the **BUR1-BUR2** complex, detailing its molecular mechanisms, its impact on chromatin structure, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential kinase and its potential as a therapeutic target.

Core Functions of the BUR1-BUR2 Kinase Complex

The **BUR1-BUR2** complex is a key player in the transition from transcription initiation to productive elongation. It is recruited to the transcription elongation complex and travels with RNA Polymerase II (Pol II) along the gene body.^{[1][2]} Its essential functions are mediated through the phosphorylation of a select group of substrates, which in turn orchestrates a cascade of events that ensure efficient and accurate transcript synthesis. While initially thought to be a primary kinase for the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, evidence suggests its primary role in elongation is mediated through other key substrates.^{[3][4]}

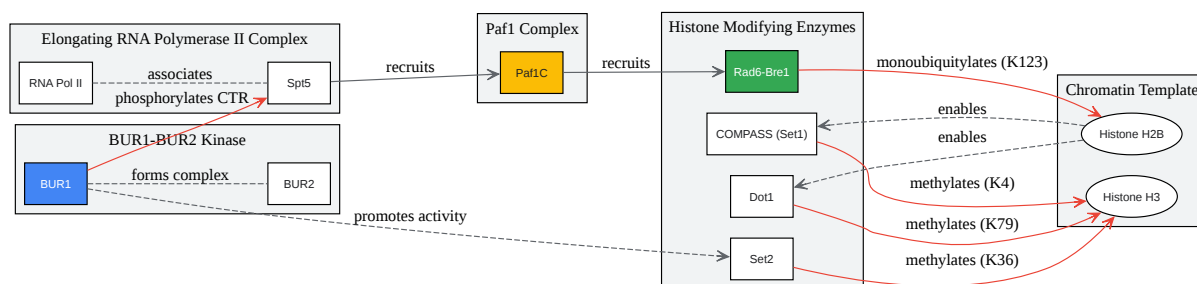
Data Presentation: Summary of **BUR1-BUR2** Functions and Effects

Function/Process	Key Substrates	Downstream Effect	Observed Phenotype in bur1/bur2 Mutants	Quantitative Data Highlights	References
Recruitment of the Paf1 Complex (Paf1C)	Spt5	Phosphorylation of the C-terminal region (CTR) of Spt5 creates a binding platform for Paf1C.	Reduced recruitment of Paf1C to actively transcribed genes.	Deletion of the Spt5 CTD shows the same defect in PAF recruitment as rapid inhibition of Bur1 kinase activity.[5]	
Histone H2B Monoubiquitylation (H2Bub1)	Rad6 (indirectly), Paf1C	Promotes the recruitment of the Rad6-Bre1 ubiquitin ligase complex via Paf1C, leading to H2B K123 ubiquitylation.	Defects in histone H2B monoubiquitylation.	H2Bub1 levels are significantly reduced in bur2Δ mutants.	
Histone H3K4 and H3K79 Methylation	H2B, Paf1C	H2B monoubiquitylation is a prerequisite for the methylation of H3K4 and H3K79 by the COMPASS and Dot1 methyltransfe	Reduced levels of H3K4 di- and tri-methylation and H3K79 methylation.	A decrease in histone H3K4 trimethylation is observed in bur1 mutants.	

		rases, respectively.		
Histone H3K36 Methylation	Set2 (indirectly)	Facilitates the activity of the Set2 methyltransfe rase, which is responsible for H3K36 trimethylation	Reduced levels of H3K36 trimethylation , particularly at the 5' ends of genes.	K36 tri- methylation was reduced in bur1, bur2, and paf1 mutant strains.
Transcription Elongation Rate	Spt5, Pol II CTD (?)	Phosphorylati on of Spt5 and potentially the Pol II CTD influences the processivity of Pol II.	Increased sensitivity to the transcription elongation inhibitor 6- azauracil (6- AU). Reduced cross-linking ratio of Pol II at the 3' end of genes relative to the promoter.	Deletion of the Spt5 CTR caused a significant reduction in polymerase density, especially at the 3' ends of genes, in the presence of 6-AU.

Signaling Pathways and Molecular Interactions

The regulatory network governed by **BUR1** is complex, involving a series of phosphorylation events and protein-protein interactions that culminate in the modification of the chromatin template and the enhancement of transcription elongation.



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Figure 1: BUR1 signaling pathway in transcription elongation.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to dissect the function of the **BUR1** kinase. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for BUR1 Activity

This protocol is designed to measure the kinase activity of immunoprecipitated **BUR1**-BUR2 complex on a recombinant substrate, such as the Spt5 C-terminal region (CTR).

Materials:

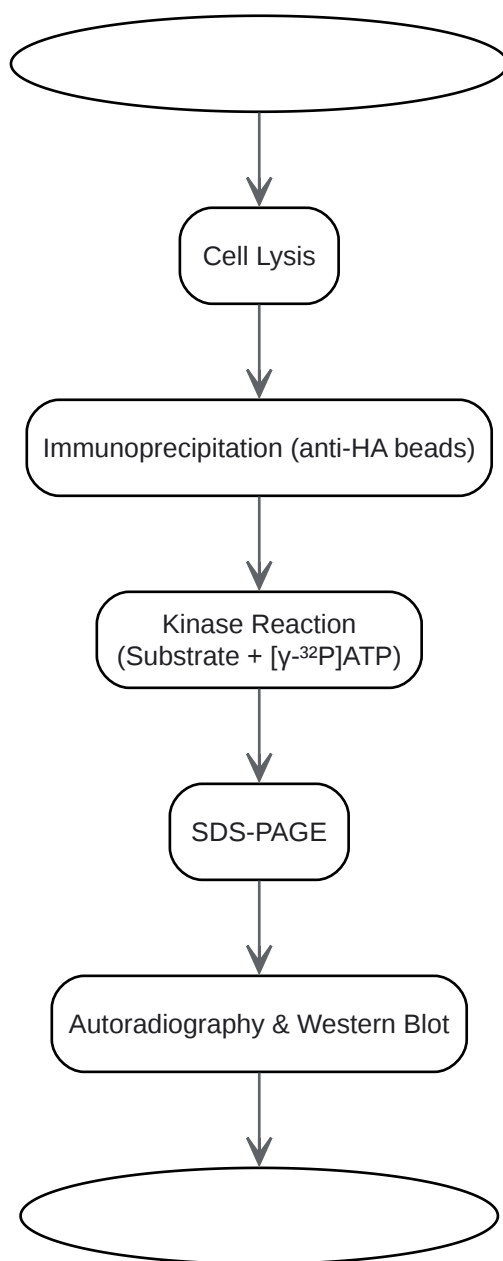
- Yeast strain expressing HA-tagged **BUR1**.
- YPD medium.
- Lysis Buffer: 50 mM HEPES-KOH pH 7.6, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.1% Triton X-100, 1 mM DTT, protease and phosphatase inhibitors.

- Anti-HA antibody conjugated to magnetic beads.
- Recombinant GST-Spt5-CTR fusion protein.
- Kinase Buffer: 50 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 1 mM DTT.
- [γ -³²P]ATP.
- SDS-PAGE gels and Western blotting apparatus.

Procedure:

- Yeast Culture and Lysis:
 - Grow yeast cells expressing HA-**BUR1** in YPD to mid-log phase (OD₆₀₀ ≈ 0.8).
 - Harvest cells by centrifugation and wash with ice-cold water.
 - Resuspend the cell pellet in Lysis Buffer and lyse by bead beating or cryogenic grinding.
 - Clarify the lysate by centrifugation at 14,000 rpm for 20 minutes at 4°C.
- Immunoprecipitation of **BUR1**-HA:
 - Incubate the clarified lysate with anti-HA magnetic beads for 2-4 hours at 4°C with gentle rotation.
 - Wash the beads three times with Lysis Buffer and once with Kinase Buffer.
- Kinase Reaction:
 - Resuspend the beads in Kinase Buffer containing the recombinant GST-Spt5-CTR substrate and [γ -³²P]ATP.
 - Incubate the reaction at 30°C for 30 minutes with occasional mixing.
 - Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
- Analysis:

- Separate the reaction products by SDS-PAGE.
- Visualize the phosphorylated substrate by autoradiography.
- Confirm the presence of immunoprecipitated **BUR1**-HA by Western blotting.



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Figure 2: Workflow for an in vitro kinase assay.

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

This protocol is used to determine the in vivo association of specific histone modifications (e.g., H2Bub1, H3K4me3) with particular genomic regions in wild-type and **bur1** mutant yeast strains.

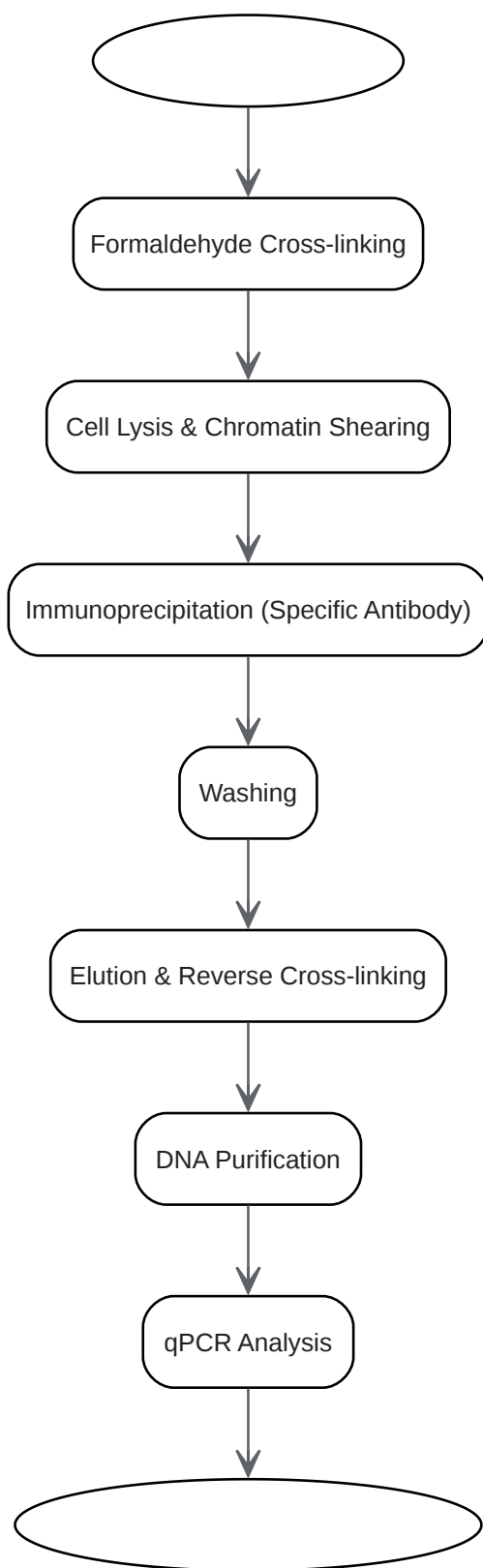
Materials:

- Wild-type and **bur1** mutant yeast strains.
- YPD medium.
- Formaldehyde (37%).
- Glycine (2.5 M).
- ChIP Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors.
- Glass beads (0.5 mm).
- Sonicator.
- Antibodies specific for the histone modification of interest (e.g., anti-H2Bub1, anti-H3K4me3).
- Protein A/G magnetic beads.
- Wash Buffers (low salt, high salt, LiCl).
- Elution Buffer.
- Proteinase K.
- qPCR reagents and primers for target and control genomic loci.

Procedure:

- Cross-linking:
 - Grow yeast cultures to mid-log phase.
 - Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature.
 - Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
 - Harvest and wash the cells.
- Cell Lysis and Chromatin Shearing:
 - Resuspend cells in ChIP Lysis Buffer and lyse using glass beads.
 - Shear the chromatin to an average size of 200-500 bp by sonication.
 - Clarify the lysate by centrifugation.
- Immunoprecipitation:
 - Incubate the sheared chromatin with the specific antibody overnight at 4°C.
 - Add Protein A/G magnetic beads and incubate for another 2-4 hours.
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
- Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads using Elution Buffer.
 - Reverse the cross-links by incubating at 65°C overnight.
 - Treat with RNase A and Proteinase K.
- DNA Purification and Analysis:

- Purify the DNA using a PCR purification kit.
- Quantify the enrichment of specific genomic loci in the immunoprecipitated DNA relative to an input control using quantitative PCR (qPCR).



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Figure 3: Chromatin Immunoprecipitation (ChIP) workflow.

Synthetic Genetic Array (SGA) Analysis

SGA analysis is a high-throughput method to screen for genetic interactions, such as synthetic lethality or synthetic sickness, between a query gene (e.g., **BUR1**) and an array of other gene deletions.

Materials:

- A query strain containing a **bur1** mutation linked to a selectable marker.
- The yeast deletion mutant array (DMA).
- Robotic pinning tools (e.g., a Singer ROTOR).
- Appropriate selective media.

Procedure:

- Mating:
 - Pin the query strain onto a lawn of the DMA, allowing for mating and the formation of diploid cells.
- Sporulation:
 - Transfer the diploid cells to a medium that induces sporulation.
- Selection of Haploid Double Mutants:
 - Use a series of selective media to select for haploid cells that contain both the **bur1** mutation and the deletion mutation from the array.
- Data Acquisition and Analysis:
 - Image the final plates and measure the colony size of each double mutant.
 - Compare the colony size of the double mutants to the expected size based on the growth of the single mutants to identify genetic interactions. A smaller than expected colony size indicates a negative genetic interaction (synthetic sickness or lethality).

Conclusion and Future Directions

The **BUR1** protein kinase, in concert with its cyclin BUR2, plays a central and indispensable role in coupling transcription elongation with chromatin modification in *Saccharomyces cerevisiae*. Its influence extends from the recruitment of the essential Paf1 complex to the orchestration of a cascade of histone modifications that are critical for maintaining chromatin architecture and facilitating the passage of RNA Polymerase II. The detailed methodologies provided in this guide offer a robust framework for the further investigation of **BUR1**'s functions.

For drug development professionals, the essential nature of **BUR1** and its conservation across eukaryotes, with the human homolog being Cdk9, highlight its potential as a therapeutic target. The development of specific inhibitors against **BUR1**/Cdk9 could have significant implications in diseases where transcriptional dysregulation is a key factor, such as cancer. Future research will likely focus on elucidating the precise structural basis of **BUR1**'s interactions with its substrates and the development of highly specific small molecule inhibitors. A deeper understanding of the **BUR1**-mediated regulatory network will undoubtedly open new avenues for therapeutic intervention.

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